molecular formula C12H16O5 B095482 Benzyl alpha-D-xylopyranoside CAS No. 18403-12-8

Benzyl alpha-D-xylopyranoside

Cat. No.: B095482
CAS No.: 18403-12-8
M. Wt: 240.25 g/mol
InChI Key: XUGMDBJXWCFLRQ-UHFFFAOYSA-N
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Description

Benzyl alpha-D-xylopyranoside is a glycoside compound derived from xylose, a five-carbon sugar It consists of a benzyl group attached to the anomeric carbon of alpha-D-xylopyranose

Mechanism of Action

Target of Action

Benzyl alpha-D-xylopyranoside primarily targets proteoglycans , macromolecules with important biological functions . It interacts with various enzymes such as Chondroitinase-B , Chondroitinase-AC , Exoglucanase/xylanase , Beta-amylase , Aldose 1-epimerase , Endo-beta-1,4-xylanase , Reducing end xylose-releasing exo-oligoxylanase , Endo-1,4-beta-xylanase A , Hydrolase , Lactase-phlorizin hydrolase , and Endoxylanase .

Mode of Action

The compound interacts with its targets, inducing changes in their function. For instance, it acts as an activator in the biosynthesis of glycosaminoglycans and can inhibit certain enzymes

Biochemical Pathways

This compound affects the biosynthesis of glycosaminoglycans (GAGs) . GAGs are long linear polyanionic carbohydrates consisting of repeating disaccharides, usually attached to a core protein as part of a proteoglycan . They are involved in a diversity of biological processes such as cell proliferation and differentiation, adhesion, and migration .

Pharmacokinetics

It’s known that the compound can be acetylated under certain conditions . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the biosynthesis of glycosaminoglycans . It can induce GAG chain synthesis independently of a proteoglycan core protein . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, the compound’s action may be influenced by the biochemical environment within the cell, including the presence of other molecules and enzymes. More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl alpha-D-xylopyranoside typically involves the glycosylation of alpha-D-xylopyranose with benzyl alcohol. One common method is the use of benzyl chloride and sodium hydride to achieve regiospecific benzylation. This reaction produces methyl 2,4-di-O-benzyl-alpha-D-xylopyranoside in a 70% yield .

Industrial Production Methods: Industrial production of this compound may involve similar glycosylation techniques, optimized for large-scale synthesis. Enzymatic pathways can also be employed, utilizing specific glycosyltransferases to catalyze the formation of the glycosidic bond .

Chemical Reactions Analysis

Types of Reactions: Benzyl alpha-D-xylopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or benzoyl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl alpha-D-xylopyranoside has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex glycosides and oligosaccharides.

    Biology: Acts as a substrate for glycosyltransferases, aiding in the study of glycosylation processes.

    Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of surfactants and emulsifiers

Comparison with Similar Compounds

  • Methyl alpha-D-xylopyranoside
  • Ethyl alpha-D-xylopyranoside
  • Phenyl alpha-D-xylopyranoside

Comparison: Benzyl alpha-D-xylopyranoside is unique due to its benzyl group, which imparts distinct hydrophobic properties. This makes it more suitable for certain applications, such as in drug delivery systems, compared to its methyl or ethyl counterparts. Additionally, the benzyl group can be easily modified, providing versatility in chemical synthesis .

Properties

IUPAC Name

2-phenylmethoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMDBJXWCFLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0
Record name NSC400277
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC170150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000736490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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